N-(1-Cyclopropylethyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

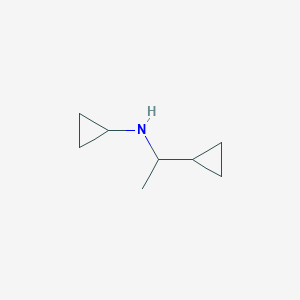

N-(1-Cyclopropylethyl)cyclopropanamine is an organic compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . This compound features a cyclopropane ring attached to an amine group, making it a member of the cyclopropylamines, which are known for their unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylethyl)cyclopropanamine typically involves the reaction of cyclopropylmethylamine with cyclopropylcarbinol under specific conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 25-50°C and a pressure of 1-5 atm .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and efficiency . The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures ranging from 0-50°C.

Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions, temperatures ranging from -10 to 25°C.

Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, RNH2), solvents like dichloromethane (CH2Cl2), temperatures ranging from 0-100°C.

Major Products Formed

Oxidation: Cyclopropyl ketones.

Reduction: Cyclopropylamines.

Substitution: Substituted cyclopropylamines.

Scientific Research Applications

N-(1-Cyclopropylethyl)cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups . The cyclopropane ring’s strain and reactivity play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Cyclopropylamine: A simpler analog with a single cyclopropyl group attached to an amine.

Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.

Cyclopropylcarbinol: Features a cyclopropyl group attached to a hydroxyl group.

Uniqueness

N-(1-Cyclopropylethyl)cyclopropanamine is unique due to its dual cyclopropane rings, which impart distinct chemical properties and reactivity compared to its simpler analogs .

Biological Activity

N-(1-Cyclopropylethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by cyclopropane rings, which are known for their strain and unique electronic properties. The synthesis of this compound typically involves:

- Formation of Cyclopropylamine : Cyclopropylamine serves as a precursor, which can be synthesized through various methods, including the reaction of cyclopropyl halides with amines.

- Alkylation Reactions : The introduction of the cyclopropylethyl group can be achieved via alkylation techniques involving nucleophilic substitution reactions.

2.1 Antiproliferative Properties

Research has shown that derivatives of cyclopropanamine can exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A study evaluated several cyclopropane derivatives and found that certain compounds inhibited the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells . This suggests a potential therapeutic window for targeting cancer cells while sparing healthy tissues.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation : Compounds in this class have been reported to interact with G-protein coupled receptors (GPCRs), including cannabinoid receptors, which play a role in pain modulation and other physiological processes .

- Enzyme Inhibition : Cyclopropylamines may act as mechanism-based inhibitors for enzymes such as cytochrome P450, affecting drug metabolism and clearance .

3.1 Case Studies

Several studies have explored the pharmacological effects of this compound and its derivatives:

- Antitumor Activity : In vitro studies demonstrated that certain derivatives exhibited potent antitumor activity against various cancer cell lines, indicating their potential use in cancer therapy .

- Pain Management : Research indicates that compounds with similar structures have shown efficacy in models of inflammatory pain, suggesting that this compound may also possess analgesic properties .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of cyclopropanamine derivatives. Key points include:

- Cyclopropane Ring Influence : The presence of the cyclopropane ring contributes to increased binding affinity to biological targets due to its conformational rigidity.

- Substituent Effects : Variations in substituents on the cyclopropane ring can significantly influence pharmacological properties, including potency and selectivity.

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its unique structure and diverse biological activities. Its potential applications in cancer therapy and pain management warrant additional research to fully elucidate its mechanisms of action and optimize its therapeutic profile.

Tables

| Activity | Effect | Cell Line/Model |

|---|---|---|

| Antiproliferative | Significant inhibition | U937 human myeloid leukemia |

| Analgesic | Pain relief | Inflammatory pain models |

| Enzyme inhibition | Cytochrome P450 inhibition | Various metabolic studies |

Properties

IUPAC Name |

N-(1-cyclopropylethyl)cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSVPZOUKYTYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.